molecular formula C27H25N3O3S2 B14948951 N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B14948951
M. Wt: 503.6 g/mol
InChI Key: XAFZMWIYFMFGPV-SGWCAAJKSA-N
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Description

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene sulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of thiophene-2-carbaldehyde with hydrazine to form the hydrazone.

    Coupling with benzene sulfonamide: The hydrazone is then reacted with benzene sulfonamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone group can be reduced to form hydrazine derivatives.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE: is similar to other benzene sulfonamide derivatives, such as:

Uniqueness

The uniqueness of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O3S2

Molecular Weight

503.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C27H25N3O3S2/c1-20-14-16-23(17-15-20)35(32,33)30(19-22-9-4-3-5-10-22)25-12-7-6-11-24(25)27(31)29-28-21(2)26-13-8-18-34-26/h3-18H,19H2,1-2H3,(H,29,31)/b28-21+

InChI Key

XAFZMWIYFMFGPV-SGWCAAJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=CS4

Origin of Product

United States

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